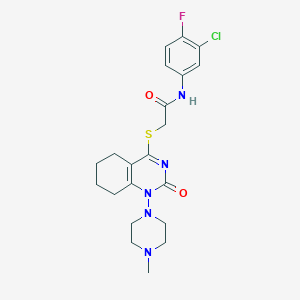

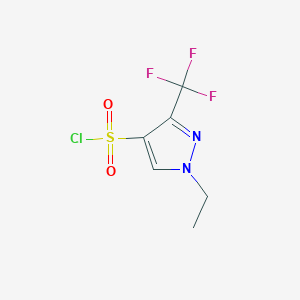

methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3,4,5-trimethoxycinnamate is an organic compound . It is a solid with a white to light yellow crystalline appearance . It has a good solubility in solvents and slightly dissolves in water, but more easily dissolves in organic solvents such as ethanol and ether . It has an aromatic smell .

Synthesis Analysis

The preparation method of Methyl 3,4,5-trimethoxycinnamate usually involves the reaction of 3,4,5-trimethoxycinnamic acid with methanol . This esterification reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid at an appropriate temperature .Molecular Structure Analysis

The molecular formula of Methyl 3,4,5-trimethoxycinnamate is C13H16O5 . Its average mass is 252.263 Da and its monoisotopic mass is 252.099777 Da .Physical And Chemical Properties Analysis

Methyl 3,4,5-trimethoxycinnamate has a density of 1.1±0.1 g/cm3 . Its boiling point is 370.6±37.0 °C at 760 mmHg . The flash point is 163.5±26.5 °C .Wissenschaftliche Forschungsanwendungen

Conversion in Hydrocarbon Reactions

Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate can play a role in hydrocarbon reactions. A study on the conversion of methanol to hydrocarbons over acidic zeolite H-ZSM-5 highlights the mechanistic differences in the formation of various alkenes. This insight could be significant for understanding and possibly controlling the selectivity in methanol-to-alkenes catalysis (Svelle et al., 2006).

Application in Asymmetric Synthesis

In the field of asymmetric synthesis, the compound can be used as a precursor for synthesizing gamma-hydroxy-alpha-amino acid synthons, as shown by the sequential diastereoselective addition and allylic azide isomerization of syn- and anti-alpha-azido-beta-(dimethylphenylsilyl)-(E)-hex-4-enoates (Panek et al., 1992).

Potential as an Antimicrobial Agent

A study focused on a similar compound, methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate (MFMSC), demonstrated its potential as an antimicrobial agent and inhibitor of penicillin-binding protein, which might suggest similar properties for the compound (Murugavel et al., 2016).

Role in Catalysis

The compound may play a role in catalytic processes, as demonstrated in studies on zeolite-catalyzed methylation reactions. These studies explore how different catalysts, including zeolite H-ZSM-5, facilitate the methylation of various alkenes, which could be relevant to the compound's role in catalytic systems (Svelle et al., 2005; 2009).

Synthesis of Heterocyclic Systems

The compound can be utilized in the synthesis of heterocyclic systems, as seen in the preparation of various functionalized enynes and enediynes (Myers et al., 1989).

Safety And Hazards

Methyl 3,4,5-trimethoxycinnamate has relatively low hazards to humans and the environment . During use, contact with skin, eyes, and mucous membranes should be avoided . During storage and transportation, contact with high temperatures, sources of ignition, and substances such as acids and bases should be avoided . According to the regulations for the use of chemicals, appropriate protective equipment such as gloves and goggles should be worn during use .

Eigenschaften

IUPAC Name |

methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(15-16-14)13(17)21-4/h5-7H,1-4H3/b9-5- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGCTEJSGXDUNK-UITAMQMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(/C(=O)OC)\N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2960270.png)

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2960275.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-methylbenzoate](/img/structure/B2960277.png)

![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)

![methyl 6-fluoro-4-[3-(methylthio)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2960287.png)

![N-(2-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2960288.png)